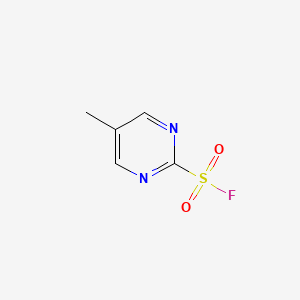

5-Methylpyrimidine-2-sulfonyl fluoride

Description

The exact mass of the compound 5-Methylpyrimidine-2-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyrimidine-2-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrimidine-2-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOUCHCKPXVILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700808 | |

| Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-75-5 | |

| Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylpyrimidine-2-sulfonyl fluoride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-sulfonyl fluoride

Executive Summary

5-Methylpyrimidine-2-sulfonyl fluoride is a heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The sulfonyl fluoride moiety is recognized as a privileged "warhead" for developing covalent inhibitors and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Its unique balance of stability and context-dependent reactivity allows for the formation of stable covalent bonds with various nucleophilic amino acid residues in proteins, making it a valuable tool for probe development and targeted drug design.[3][4] This guide provides a comprehensive, field-tested approach to the synthesis and characterization of 5-Methylpyrimidine-2-sulfonyl fluoride, designed for researchers, scientists, and drug development professionals. We present a robust synthetic protocol starting from the readily available thiol precursor, detail the underlying reaction mechanism, and provide a full suite of analytical procedures for unambiguous structural verification and quality control.

Introduction: The Strategic Value of Sulfonyl Fluorides in Chemical Biology

The sulfonyl fluoride functional group has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues like serine, threonine, lysine, and tyrosine.[3] This tunable reactivity makes them ideal for designing highly specific covalent drugs with reduced risks of off-target effects.

Furthermore, the development of SuFEx by Sharpless and co-workers has cemented the importance of sulfonyl fluorides.[1] This click chemistry reaction allows for the efficient and reliable formation of robust linkages, finding applications in materials science, bioconjugation, and the late-stage functionalization of complex molecules.[2][5] 5-Methylpyrimidine-2-sulfonyl fluoride, incorporating a biologically relevant pyrimidine scaffold, is thus a highly valuable building block for accessing novel chemical entities with potential therapeutic applications.

This guide serves as a self-contained resource, explaining the causality behind experimental choices and providing a self-validating framework for its synthesis and characterization.

Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride

Rationale for Synthetic Route Selection

Multiple pathways exist for the synthesis of sulfonyl fluorides, including methods starting from sulfonic acids[6][7], electrochemical approaches[8][9], and the use of modern fluorosulfurylating agents.[5] However, for reliability, scalability, and accessibility of starting materials, the oxidative fluorination of the corresponding heteroaryl thiol is a superior and well-established choice.

This guide details a procedure adapted from the work of Hallstrom and Wright, which describes a one-pot synthesis from heteroaryl thiols.[1][10] The process involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which is immediately converted to the final sulfonyl fluoride. The precursor, 2-mercapto-5-methylpyrimidine, is commercially available and the reagents are common laboratory chemicals, making this method both practical and cost-effective.

Reaction Mechanism and Workflow

The synthesis proceeds in a two-stage, one-pot process. First, the 2-mercapto-5-methylpyrimidine is oxidized by sodium hypochlorite (NaOCl) under acidic, low-temperature conditions to form a transient sulfonyl chloride intermediate. Second, a fluoride source, potassium bifluoride (KHF₂), present in the biphasic mixture, immediately intercepts the sulfonyl chloride to perform a halide exchange, yielding the more stable 5-methylpyrimidine-2-sulfonyl fluoride. Maintaining a low temperature is critical to prevent decomposition of the sulfonyl chloride intermediate and minimize side reactions.

Caption: Reaction scheme for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.

Detailed Experimental Protocol

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| 2-Mercapto-5-methylpyrimidine | 126.18 | 3.15 g | 25.0 | 1.0 |

| Potassium Bifluoride (KHF₂) | 78.10 | 19.5 g | 250 | 10.0 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | - |

| Water (H₂O) | - | 100 mL | - | - |

| Sodium Hypochlorite (NaOCl, 6% soln) | - | ~130 mL | ~90 | 3.6 |

Protocol Steps:

-

Reaction Setup: To a 500 mL polypropylene Erlenmeyer flask equipped with a magnetic stir bar, add 2-mercapto-5-methylpyrimidine (3.15 g, 25.0 mmol), potassium bifluoride (19.5 g, 250 mmol), dichloromethane (100 mL), and water (100 mL).

-

Cooling: Place the flask in an ice-salt bath and stir the biphasic mixture vigorously until the internal temperature reaches 0 to -5 °C.

-

Oxidant Addition: Add cold (0-5 °C) 6% sodium hypochlorite solution (~130 mL, 90 mmol) dropwise via an addition funnel over 30-45 minutes. It is critical to maintain the internal temperature between 0 and -5 °C throughout the addition. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to quench any remaining acid) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-methylpyrimidine-2-sulfonyl fluoride as a white solid.

Safety Considerations

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium hypochlorite is corrosive and an oxidant; avoid contact with skin and eyes.

-

Dichloromethane is a volatile organic solvent; handle with appropriate care.

-

The reaction is exothermic; strict temperature control is crucial to prevent runaway reactions.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

Caption: Standard workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-methylpyrimidine-2-sulfonyl fluoride, based on its chemical structure and data from analogous compounds.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (400 MHz, CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.8 | Singlet (s) | Pyrimidine H (positions 4 & 6) |

| ¹H | ~2.6 | Singlet (s) | -CH₃ |

| ¹³C | ~170.0 | Singlet | C2 (C-SO₂F) |

| ¹³C | ~160.0 | Singlet | C4 & C6 |

| ¹³C | ~125.0 | Singlet | C5 (C-CH₃) |

| ¹³C | ~18.0 | Singlet | -CH₃ |

Table 3: Predicted ¹⁹F NMR and IR Data

| Technique | Predicted Value/Peak | Assignment |

| ¹⁹F NMR | ~ +40 to +60 ppm (relative to CCl₃F) | -SO₂F |

| IR (cm⁻¹) | ~1420 & ~1210 | Asymmetric & Symmetric S=O stretch |

| IR (cm⁻¹) | ~1580 | C=N/C=C aromatic ring stretch |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 177.01 |

| ESI+ | [M+Na]⁺ | 198.99 |

| ESI- | [M-H]⁻ | 174.99 |

Standard Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and confirm the presence of fluorine.

-

Protocol:

-

Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

-

Note: For ¹⁹F NMR, use an external standard or reference the spectrum appropriately. The chemical shifts are highly sensitive to the electronic environment.[13]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups, particularly the sulfonyl (S=O) group.

-

Protocol:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a thin disk.

-

Scan from 4000 to 400 cm⁻¹ and identify characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in both positive and negative ion modes.

-

Compare the observed mass of the molecular ion peak (e.g., [M+H]⁺) with the calculated exact mass.

-

Conclusion

This technical guide provides a validated and detailed methodology for the synthesis and comprehensive characterization of 5-Methylpyrimidine-2-sulfonyl fluoride. By following the outlined protocols, researchers can reliably produce this valuable chemical building block with high purity. The provided rationale for experimental choices and the detailed analytical framework ensure that scientists can confidently utilize this compound in their research, particularly in the fields of covalent drug discovery, chemical probe development, and SuFEx-based applications.

References

-

Hallstrom, R. O., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1230–1233. [Link]

-

Morofuji, T., Pinto, D. C. G. A., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11850–11854. [Link]

-

Gnaim, J. M., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

National Center for Biotechnology Information (n.d.). 5-methylpyrimidine-2-sulfonyl fluoride. PubChem. Retrieved from [Link]

-

Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925–16927. [Link]

-

Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(10), 1279-1282. [Link]

-

Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

-

Santschi, N., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(6), 1159-1175. [Link]

-

ResearchGate. (2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Parker, C. G., et al. (2019). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Angewandte Chemie International Edition, 58(38), 13458-13462. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9, 647-654. [Link]

-

Tollinger, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e144. [Link]

Sources

- 1. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent [organic-chemistry.org]

- 6. theballlab.com [theballlab.com]

- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PubChemLite - 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biophysics.org [biophysics.org]

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride: A Privileged Electrophile for Covalent Drug Discovery

Section 1: Executive Summary & Introduction

In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their biological target, have re-emerged as a powerful modality, offering distinct advantages in terms of prolonged duration of action and improved ligand efficiency.[1][2] Within this class, molecules armed with sulfonyl fluoride moieties have garnered significant attention. These "privileged warheads" exhibit a finely tuned balance of stability in aqueous biological environments and potent reactivity toward specific nucleophilic amino acid residues.[3]

This technical guide provides a comprehensive overview of 5-Methylpyrimidine-2-sulfonyl fluoride, a heterocyclic compound poised for significant utility in these applications. We will dissect its core physicochemical properties, delve into the mechanistic underpinnings of its reactivity through the lens of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and explore its potential as a sophisticated tool for researchers, scientists, and drug development professionals. The guide will cover plausible synthetic strategies, expected analytical characterization, and critical safety protocols, grounding all claims in authoritative references. The fusion of the biologically relevant pyrimidine scaffold with the unique electrophilicity of the sulfonyl fluoride group makes this molecule a compelling candidate for the development of next-generation covalent probes and inhibitors.

Caption: Chemical structure of 5-Methylpyrimidine-2-sulfonyl fluoride.

Section 2: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. While extensive experimental data for 5-Methylpyrimidine-2-sulfonyl fluoride is not yet prevalent in peer-reviewed literature, we can compile its fundamental identifiers and predicted properties. These values serve as a crucial starting point for experimental design, formulation, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₅FN₂O₂S | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| CAS Number | 35762-75-5 | [5] |

| InChIKey | KVOUCHCKPXVILS-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 176.00557 Da | [4] |

| Predicted XlogP | 0.7 | [4] |

| Predicted Solubility | Given the heterocyclic pyrimidine core and the polar sulfonyl fluoride group, the molecule is expected to exhibit moderate solubility in polar organic solvents such as DMSO, DMF, and acetonitrile, and limited solubility in water. Experimental verification is essential. | N/A |

Section 3: The Sulfonyl Fluoride Warhead: Reactivity & the SuFEx Paradigm

The utility of 5-Methylpyrimidine-2-sulfonyl fluoride in chemical biology is dominated by the unique behavior of its sulfonyl fluoride group. This functional group is not merely a placeholder but a highly sophisticated electrophilic "warhead."

Causality of Reactivity: Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides possess a remarkable balance of stability and reactivity. The sulfur-fluorine bond is thermodynamically stable, rendering the molecule resistant to indiscriminate hydrolysis, reduction, and thermolysis.[6] This stability is critical for any probe or drug candidate, ensuring it can traverse complex biological media to reach its intended target without premature degradation. However, this dormant reactivity can be "awakened" under specific conditions, a principle central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless.[7]

The SuFEx Mechanism: SuFEx is a next-generation "click chemistry" reaction, valued for its reliability and high yield.[6][7] The reaction involves the exchange of the fluoride on a sulfur(VI) center with an incoming nucleophile.[8] In a biological context, the nucleophiles are the side chains of specific amino acids. The activation for this exchange does not require harsh reagents but is often facilitated by the unique microenvironment of a protein's binding pocket, where hydrogen bonding interactions can polarize the S-F bond, making the sulfur atom more electrophilic and susceptible to attack.[9]

Reactivity with Biological Nucleophiles: The sulfonyl fluoride moiety is a privileged warhead precisely because it does not react indiscriminately. It has been shown to form stable covalent adducts with a range of nucleophilic amino acid residues, expanding the targetable proteome beyond the commonly targeted cysteine.[3][10] These include:

-

Serine (Ser): Often found in the active sites of hydrolases and proteases.

-

Tyrosine (Tyr): Its phenolic hydroxyl group can be a potent nucleophile.[8]

-

Lysine (Lys): The primary amine of its side chain is a strong nucleophile.[8]

-

Threonine (Thr), Histidine (His), and context-specific Cysteine (Cys). [3][8]

This broad targeting capability allows for the design of inhibitors and probes for a wider array of proteins than is possible with more restrictive warheads.

Caption: Generalized SuFEx reaction with a biological nucleophile.

Section 4: The 5-Methylpyrimidine Scaffold: A Modulator of Specificity and Properties

While the sulfonyl fluoride group provides the reactive capability, the 5-methylpyrimidine scaffold is the key to directing that reactivity. In drug design, the core scaffold of a molecule is responsible for the majority of the non-covalent binding interactions that position the reactive warhead correctly within the target's binding site.

-

Biological Relevance: Pyrimidine is a fundamental heterocycle in biology, forming the basis for nucleobases in DNA and RNA.[11] This inherent "biological familiarity" makes the pyrimidine scaffold an excellent starting point for designing molecules with favorable ADME (absorption, distribution, metabolism, and excretion) properties. Pyrimidine derivatives are known to possess a vast spectrum of biological activities.[11][12]

-

Tuning Specificity: The arrangement of nitrogen atoms in the pyrimidine ring creates a specific electronic and hydrogen-bonding landscape. These atoms can act as hydrogen bond acceptors, interacting with corresponding donor residues (e.g., the backbone N-H of an amino acid) in a protein target.

-

Influence of the Methyl Group: The methyl group at the 5-position is not merely a passive substituent. It can engage in favorable hydrophobic or van der Waals interactions within a binding pocket. Furthermore, its presence can influence the electronic properties of the pyrimidine ring, which in turn can subtly modulate the reactivity of the sulfonyl fluoride at the 2-position. This demonstrates the principle of causality: seemingly small structural changes can have significant downstream effects on binding affinity and reaction kinetics.

Section 5: Synthesis & Characterization

The practical application of 5-Methylpyrimidine-2-sulfonyl fluoride necessitates robust methods for its synthesis and unambiguous characterization.

Proposed Synthetic Protocol

Multiple pathways exist for the synthesis of aryl and heteroaryl sulfonyl fluorides.[13] A common and reliable method involves the halogen exchange (HalEx) reaction of a corresponding sulfonyl chloride. The precursor, 5-methylpyrimidine-2-sulfonyl chloride, can be synthesized from the commercially available 2-amino-5-methylpyrimidine via a Sandmeyer-type reaction.

Step-by-Step Methodology:

-

Diazotization of Amine:

-

Suspend 2-amino-5-methylpyrimidine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) saturated with copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the SO₂ solution. Vigorous stirring is essential. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Isolation of Sulfonyl Chloride:

-

Pour the reaction mixture into ice water.

-

Extract the product, 5-methylpyrimidine-2-sulfonyl chloride, with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride may be used directly or purified by chromatography if necessary.

-

-

Fluorination (Halogen Exchange):

-

Dissolve the crude 5-methylpyrimidine-2-sulfonyl chloride in a suitable solvent such as acetonitrile.

-

Add a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[14][15] The use of a phase-transfer catalyst (e.g., 18-crown-6) can accelerate the reaction.[15]

-

Heat the mixture (e.g., to reflux) and monitor the reaction progress by TLC or LC-MS.

-

-

Final Purification:

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate and purify the resulting crude 5-Methylpyrimidine-2-sulfonyl fluoride by silica gel column chromatography.

-

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Unambiguous characterization is a self-validating system for any synthetic protocol. The following techniques are essential.

| Technique | Expected Observations |

| ¹H NMR | Expect distinct signals for the two aromatic protons on the pyrimidine ring (likely doublets or singlets depending on coupling) and a singlet for the methyl group protons. Chemical shifts will be influenced by the electron-withdrawing sulfonyl fluoride group.[16] |

| ¹³C NMR | Signals corresponding to the unique carbon atoms of the pyrimidine ring and the methyl group. The carbon attached to the sulfonyl fluoride group (C2) will be significantly downfield. |

| ¹⁹F NMR | This is a critical characterization method. A single resonance is expected for the fluorine atom. Its chemical shift provides a definitive signature of the sulfonyl fluoride group and is highly sensitive to the electronic environment.[17][18] |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass (e.g., [M+H]⁺ at m/z 177.01285) should be observed via high-resolution mass spectrometry (HRMS).[4] |

| Infrared (IR) | Characteristic strong asymmetric and symmetric stretching bands for the S=O bonds (typically in the 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively) and a band for the S-F bond.[16] |

Section 6: Applications in Drug Discovery & Chemical Biology

The convergence of the properties discussed—a stable yet activatable electrophile on a biologically relevant scaffold—positions 5-Methylpyrimidine-2-sulfonyl fluoride as a valuable tool for researchers.

-

Covalent Inhibitor Development: The primary application is in the design of targeted covalent inhibitors (TCIs).[19] By incorporating this molecule as a warhead onto a larger scaffold designed to bind selectively to a protein of interest, researchers can achieve irreversible or long-residence-time inhibition. This is particularly advantageous for overcoming drug resistance or for targets where high, sustained occupancy is required.[1]

-

Activity-Based Protein Profiling (ABPP): 5-Methylpyrimidine-2-sulfonyl fluoride can be used as a fragment or incorporated into more complex probes to map the reactive "ligandable" proteome. By identifying which proteins in a complex mixture are covalently labeled by the probe, researchers can uncover new drug targets or diagnose disease states.

-

Fragment-Based Ligand Discovery (FBLD): As a small, reactive fragment, this molecule can be screened against protein targets. Hits can then be elaborated and grown into more potent and selective lead compounds, with the covalent bond providing a strong anchor point.

Caption: Conceptual workflow of covalent inhibition.

Section 7: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific Safety Data Sheet (SDS) for 5-Methylpyrimidine-2-sulfonyl fluoride is not widely available, we must extrapolate protocols from closely related and more hazardous compounds like Phenylmethanesulfonyl fluoride (PMSF) and other corrosive sulfonyl halides.[20][21][22][23] Treat this compound with the highest degree of caution until its toxicological properties are fully established.

| Category | Protocol | Rationale & Reference |

| Personal Protective Equipment (PPE) | Always wear nitrile gloves, a lab coat, and chemical safety goggles or a full-face shield.[20][21] | Sulfonyl fluorides can cause severe skin burns and eye damage upon contact.[21][22] |

| Handling | All manipulations should be performed inside a certified chemical fume hood. Avoid creating dust.[20][24] | Inhalation of dust can irritate the respiratory tract. Some sulfonyl fluorides may release hydrogen fluoride upon decomposition, which is highly toxic.[21] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong acids, bases, and oxidizing agents. Consider storage under an inert atmosphere (e.g., argon or nitrogen).[22][24] | The compound may be sensitive to moisture and air.[24] |

| Spills & Exposure | In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air.[22][23] | Rapid decontamination is crucial to minimize corrosive damage.[20] |

| Disposal | Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of in standard drains or trash.[21][23] | Prevents environmental contamination and ensures safe handling of reactive chemical waste. |

References

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10).

- Covalent Inhibitors Covalently Bound to Cysteine. (2022, November 18). Encyclopedia.pub.

- Cysteine Targeted Covalent Library. ChemDiv.

- Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024, December 10).

- Cysteine Focused Covalent Inhibitor Library. (2023, September 5). Life Chemicals.

- The growing applications of SuFEx click chemistry. (2019, July 31). Chemical Society Reviews (RSC Publishing).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC.

- SuFEx handle fragment library. Melius Organics.

- SuFEx: Sulfonyl Fluorides that Particip

- Phenylmethanesulfonyl fluoride (PMSF)

- Safety Data Sheet for α-Toluenesulphonyl fluoride. (2020, January 27). Sigma-Aldrich.

- Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Fisher Scientific.

- Safety Data Sheet for Pyrimidine-2-sulfonyl Fluoride. (2025, November 21). TCI Chemicals.

- Safety Data Sheet for Pyrimidine-2-sulfonyl Fluoride. (2018, November 19). CymitQuimica.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, October 10). PubMed.

- 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). PubChemLite.

- 35762-75-5 | 5-Methylpyrimidine-2-sulfonyl fluoride. BLD Pharm.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.

- Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Organic Chemistry Frontiers.

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC. (2019, May 7).

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.

- Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.

- IR, NMR spectral data of pyrimidine derivatives.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.

- Fluorine NMR. University of Wisconsin-Madison.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.

- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2026, January 17).

- Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023, January 16). BALL LAB.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.

- Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. (2025, April 18). R Discovery.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI.

- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC. (2009, October 20).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Cysteine Targeted Covalent Library [chemdiv.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 35762-75-5|5-Methylpyrimidine-2-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. SuFEx handle fragment library - Melius Organics [meliusorganics.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 16. researchgate.net [researchgate.net]

- 17. biophysics.org [biophysics.org]

- 18. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. purdue.edu [purdue.edu]

- 21. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. fishersci.com [fishersci.com]

5-Methylpyrimidine-2-sulfonyl fluoride CAS number and IUPAC name

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride for Advanced Research

Introduction: The Emergence of a Privileged Covalent Warhead

In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is paramount. Targeted covalent inhibitors (TCIs) have gained significant traction due to their ability to form a stable bond with their protein target, often leading to enhanced potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance.[1][2][3] Central to the design of these molecules is the "warhead"—the electrophilic group responsible for forming the covalent linkage. While traditional warheads like acrylamides have been successful, the scientific community has actively sought alternatives with improved stability and a broader range of amino acid reactivity.

This guide focuses on 5-Methylpyrimidine-2-sulfonyl fluoride , a heterocyclic compound featuring a sulfonyl fluoride moiety. The sulfonyl fluoride group has emerged as a "privileged" warhead in chemical biology.[4] Its unique balance of stability in aqueous environments and sufficient reactivity to engage with biological nucleophiles makes it an invaluable tool for researchers.[4][5] This document provides a comprehensive overview of 5-Methylpyrimidine-2-sulfonyl fluoride, its chemical properties, synthesis considerations, and its application as a cornerstone for developing next-generation covalent probes and therapeutics.

Core Compound Identification and Properties

Accurate identification is the foundation of sound scientific research. The following table summarizes the key identifiers and physicochemical properties for 5-Methylpyrimidine-2-sulfonyl fluoride.

| Property | Value | Source |

| CAS Number | 35762-75-5 | [6][7][8] |

| IUPAC Name | 5-methylpyrimidine-2-sulfonyl fluoride | [9] |

| Molecular Formula | C₅H₅FN₂O₂S | [9] |

| Molecular Weight | 176.17 g/mol | [9] |

| SMILES | CC1=CN=C(N=C1)S(=O)(=O)F | [9] |

The Sulfonyl Fluoride Moiety: A Unique Tool for Covalent Targeting

The utility of 5-Methylpyrimidine-2-sulfonyl fluoride is intrinsically linked to the chemical behavior of the sulfonyl fluoride (-SO₂F) group. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a concept popularized by Nobel laureate K. Barry Sharpless.[10][11] SuFEx reactions are characterized by their high efficiency, specificity, and biocompatibility.

Key advantages of the sulfonyl fluoride warhead include:

-

Tunable Reactivity and Stability : Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability to hydrolysis and are resistant to reduction.[10][12] This stability prevents indiscriminate reactions, reducing off-target effects. The reactivity is often "unmasked" within the specific microenvironment of a protein's binding pocket, where interactions with nearby residues can activate the warhead for covalent bond formation.[11][13]

-

Broad Amino Acid Targeting : While traditional Michael acceptors like acrylamides primarily target cysteine residues, sulfonyl fluorides have demonstrated the ability to react with a wider array of nucleophilic amino acids. This includes not only serine but also lysine, tyrosine, threonine, and histidine residues.[1][4] This expands the "druggable" proteome, allowing researchers to target proteins that lack a suitably positioned cysteine.

-

Chemoselectivity : The SuFEx reaction is highly chemoselective, meaning the sulfonyl fluoride group reacts preferentially at the sulfur-fluorine bond, leading to clean sulfonylation products without unwanted side reactions.[10]

The pyrimidine scaffold of 5-Methylpyrimidine-2-sulfonyl fluoride serves as a versatile anchor for further chemical modification, allowing for its incorporation into larger molecules designed to bind specifically to a protein of interest. The 2-sulfonylpyrimidine motif, in particular, has been highlighted as an effective replacement for the acrylamide warhead in inhibitors targeting Bruton's tyrosine kinase (BTK), demonstrating its potential in established therapeutic contexts.[2]

Synthetic Strategies for Heteroaryl Sulfonyl Fluorides

While the precise, scaled synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride is proprietary to chemical suppliers, a variety of established methods exist for the synthesis of heteroaryl sulfonyl fluorides from common starting materials. These routes are crucial for medicinal chemists looking to create novel derivatives.

Common synthetic precursors include:

-

Sulfonic Acids and their Salts : Direct deoxyfluorination of readily available sulfonic acids or their sodium salts offers a straightforward route. Reagents like Xtalfluor-E® or thionyl fluoride can effectively convert these S(VI) compounds into the desired sulfonyl fluorides.[14][15]

-

Thiols and Disulfides : Oxidation of heteroaromatic thiols can produce an intermediate sulfonyl chloride, which is then converted to the sulfonyl fluoride via a halogen exchange reaction, often using a fluoride source like KHF₂.[12]

-

Sulfonamides : A practical method involves the activation of a sulfonamide with a pyrylium salt (like Pyry-BF₄) and a chloride source (e.g., MgCl₂) to form the sulfonyl chloride in situ, followed by immediate conversion to the sulfonyl fluoride with potassium fluoride (KF).[16]

Below is a generalized workflow for the synthesis of a heteroaryl sulfonyl fluoride from a sulfonamide precursor.

Caption: Covalent modification of a protein by a sulfonyl fluoride.

Experimental Protocol: Proteome-Wide Selectivity Profiling via Competitive ABPP

A critical step in validating any new covalent inhibitor is to assess its selectivity across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose. The following protocol outlines a competitive ABPP experiment to identify the on- and off-targets of a novel inhibitor derived from 5-Methylpyrimidine-2-sulfonyl fluoride. [17] Objective: To determine the proteome-wide selectivity of a test inhibitor by measuring its ability to compete with a broad-spectrum, reporter-tagged sulfonyl fluoride probe for protein binding sites.

Materials:

-

Cell lysate (e.g., from HEK293T cells)

-

Test Inhibitor (derived from 5-Methylpyrimidine-2-sulfonyl fluoride)

-

Broad-spectrum sulfonyl fluoride probe with an alkyne handle (e.g., SF-alkyne)

-

Biotin-azide reporter tag

-

Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, sodium ascorbate)

-

Streptavidin-coated agarose beads

-

Reagents for SDS-PAGE and in-gel tryptic digestion

-

Mass spectrometer for proteomic analysis

Methodology:

-

Lysate Preparation: Prepare a soluble proteome fraction from cultured cells via lysis and ultracentrifugation. Determine and normalize the protein concentration.

-

Inhibitor Treatment: Aliquot the lysate and treat with varying concentrations of the test inhibitor (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO). Incubate for 30-60 minutes at room temperature to allow for target engagement.

-

Probe Labeling: Add the broad-spectrum SF-alkyne probe to each lysate at a fixed concentration (e.g., 1 µM). Incubate for an additional 30-60 minutes. The probe will label sites not already occupied by the test inhibitor.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin-azide reporter tag to the probe-labeled proteins.

-

Protein Enrichment: Add streptavidin beads to the lysates to enrich for biotinylated (i.e., probe-labeled) proteins. Incubate to allow binding, then wash the beads extensively to remove non-labeled proteins.

-

Sample Preparation for MS: Elute the bound proteins from the beads and separate them via SDS-PAGE. Perform an in-gel tryptic digest to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein across the different inhibitor concentrations. Proteins whose signals decrease in a dose-dependent manner are considered targets of the test inhibitor.

Caption: Workflow for inhibitor selectivity profiling via ABPP.

Conclusion and Future Outlook

5-Methylpyrimidine-2-sulfonyl fluoride is more than just a chemical compound; it represents a key enabling technology for the next wave of covalent therapeutics and chemical probes. Its inherent stability, coupled with the versatile reactivity of the sulfonyl fluoride warhead, provides researchers with a powerful tool to target a broader range of proteins with high specificity. As our understanding of protein structure and function deepens, the rational design of inhibitors based on scaffolds like 5-methylpyrimidine will continue to drive innovation in medicine, paving the way for novel treatments for a host of diseases. The continued exploration and application of this and related sulfonyl fluoride-containing molecules will undoubtedly expand the horizons of chemical biology and drug discovery.

References

-

ChemWhat. 35762-75-5 CAS|5-METHYL-PYRIMIDINE-2-SULFONYL FLUORIDE. [Link]

-

PubChem. 5-methylpyrimidine-2-sulfonyl fluoride. [Link]

-

García-Rodeja, Y., et al. (2020). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Parker, C. G., et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Current Opinion in Chemical Biology. [Link]

-

Cornella, J., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

-

Chen, L., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

-

Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

-

Singh, S., et al. (2026). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

-

Gauthier, C., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Medicinal Chemistry Letters. [Link]

-

Am Ende, C. W., et al. (2020). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Nature Chemistry. [Link]

-

Garcı́a-Rodeja, Y., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 35762-75-5|5-Methylpyrimidine-2-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 7. 5-METHYL-PYRIMIDINE-2-SULFONYL FLUORIDE CAS#: 35762-75-5 [m.chemicalbook.com]

- 8. 35762-75-5 CAS|5-METHYL-PYRIMIDINE-2-SULFONYL FLUORIDE|生产厂家|价格信息 [m.chemicalbook.com]

- 9. PubChemLite - 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 10. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.cn]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. theballlab.com [theballlab.com]

- 15. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Methylpyrimidine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 5-methylpyrimidine-2-sulfonyl fluoride, a member of the increasingly significant class of 2-sulfonylpyrimidines. While a singular "discovery" paper for this specific molecule is not apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of sulfonyl fluorides and heteroaryl sulfones as powerful tools in chemical biology and drug discovery. This guide will provide a comprehensive overview of the scientific context that led to the development of such compounds, detail the probable synthetic routes based on established methodologies, and explore its applications as a covalent modifier in modern medicinal chemistry.

Introduction: The Rise of Sulfonyl Fluorides and 2-Sulfonylpyrimidines

The journey to understanding 5-methylpyrimidine-2-sulfonyl fluoride begins with the recognition of the unique properties of the sulfonyl fluoride moiety. For decades, sulfonyl fluorides have been utilized as reactive probes in chemical biology, valued for their balance of stability in aqueous environments and their ability to covalently modify specific amino acid residues in proteins.[1][2] This "privileged" reactivity has made them invaluable for enzyme inhibition, target identification, and the development of covalent therapeutics.

Within this class of compounds, heteroaryl sulfones, and specifically 2-sulfonylpyrimidines, have garnered significant attention. The pyrimidine core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[3] The introduction of a sulfonyl fluoride at the 2-position of the pyrimidine ring creates a highly tunable electrophilic center, ripe for reaction with nucleophilic residues on proteins, most notably cysteine.[1][4] The reactivity of the 2-sulfonylpyrimidine core can be finely modulated by the strategic placement of substituents on the pyrimidine ring, allowing for the development of highly selective covalent inhibitors.[1][5]

The Implicit Discovery of 5-Methylpyrimidine-2-sulfonyl Fluoride

The specific history of 5-methylpyrimidine-2-sulfonyl fluoride is not chronicled in a dedicated publication. Instead, its development can be inferred from the systematic exploration of the 2-sulfonylpyrimidine scaffold. Seminal work by research groups such as Bauer and Bernardim involved the synthesis and evaluation of extensive libraries of 2-sulfonylpyrimidine derivatives to establish clear structure-activity relationships (SAR).[1][2][4] These studies aimed to understand how different substituents on the pyrimidine ring influence the reactivity and selectivity of the sulfonyl fluoride warhead.

It is highly probable that 5-methylpyrimidine-2-sulfonyl fluoride was first synthesized and studied as part of these broader investigations into the chemical space of 2-sulfonylpyrimidines. The methyl group at the 5-position would have been a logical choice for substitution to probe the electronic and steric effects on the reactivity of the sulfonyl fluoride at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylpyrimidine-2-sulfonyl fluoride is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅FN₂O₂S | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge of similar compounds |

Synthesis of 5-Methylpyrimidine-2-sulfonyl Fluoride: A Probable Pathway

While a specific, originally reported synthesis for 5-methylpyrimidine-2-sulfonyl fluoride is not available, a robust and logical synthetic route can be constructed based on established methodologies for preparing 2-sulfonylpyrimidines.[1][6][7][8][9][10] The most probable pathway involves a multi-step sequence starting from a readily available pyrimidine precursor.

Synthetic Workflow Overview

The overall synthetic strategy likely proceeds through the following key transformations:

Caption: Probable synthetic workflow for 5-Methylpyrimidine-2-sulfonyl fluoride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

This initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methylpyrimidine with a methylthio group.

-

Materials:

-

2-Chloro-5-methylpyrimidine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous methanol or a similar polar aprotic solvent

-

-

Procedure:

-

Dissolve 2-chloro-5-methylpyrimidine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide in methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-methyl-2-(methylthio)pyrimidine.[11]

-

Step 2: Synthesis of 5-Methylpyrimidine-2-sulfonyl chloride

The thioether is then oxidized to the corresponding sulfonyl chloride. This can be achieved through various oxidative chlorination methods.

-

Materials:

-

5-Methyl-2-(methylthio)pyrimidine

-

Chlorine gas or N-Chlorosuccinimide (NCS)

-

Aqueous acetic acid or another suitable solvent system

-

-

Procedure (using Chlorine Gas):

-

Dissolve 5-methyl-2-(methylthio)pyrimidine in aqueous acetic acid.

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 0-10 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench any excess chlorine.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude 5-methylpyrimidine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its reactivity.

-

Step 3: Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride

The final step is a halogen exchange reaction, converting the sulfonyl chloride to the desired sulfonyl fluoride.

-

Materials:

-

5-Methylpyrimidine-2-sulfonyl chloride

-

Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

-

A suitable solvent such as acetonitrile or a biphasic system

-

-

Procedure:

-

Dissolve the crude 5-methylpyrimidine-2-sulfonyl chloride in acetonitrile.

-

Add an excess of potassium fluoride (or potassium bifluoride).

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure 5-methylpyrimidine-2-sulfonyl fluoride.[6][7]

-

Applications in Chemical Biology and Drug Discovery

5-Methylpyrimidine-2-sulfonyl fluoride, as a member of the 2-sulfonylpyrimidine class, is a valuable tool for researchers in drug discovery and chemical biology. Its primary application lies in its use as a covalent inhibitor, targeting nucleophilic amino acid residues, particularly cysteine, in protein active sites.

Mechanism of Covalent Modification

The electron-withdrawing nature of the pyrimidine ring activates the sulfonyl fluoride for nucleophilic aromatic substitution (SNAr). A nucleophilic residue, such as the thiolate of a cysteine, attacks the C2 position of the pyrimidine ring, leading to the displacement of the sulfonyl fluoride group and the formation of a stable covalent bond.

Caption: General mechanism of covalent modification by 5-Methylpyrimidine-2-sulfonyl fluoride.

The reactivity of this "warhead" can be modulated by the methyl group at the 5-position, which can influence the electronic properties of the pyrimidine ring and steric accessibility of the C2 position.[1][5]

Potential as a Targeted Covalent Inhibitor

The 2-sulfonylpyrimidine scaffold has been successfully employed to develop targeted covalent inhibitors for a range of protein targets, including kinases and other enzymes implicated in disease.[2][5] By incorporating the 5-methylpyrimidine-2-sulfonyl fluoride warhead into a molecule with high affinity for a specific protein target, researchers can design highly potent and selective irreversible inhibitors. The covalent nature of the interaction can lead to prolonged duration of action and improved therapeutic efficacy.

Conclusion and Future Outlook

While the precise moment of its first synthesis may be embedded within broader research efforts, 5-methylpyrimidine-2-sulfonyl fluoride stands as a testament to the power of systematic chemical exploration. Its history is intertwined with the rise of sulfonyl fluorides as indispensable tools in modern chemical biology and medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with the tunable reactivity of the 2-sulfonylpyrimidine scaffold, ensure that this compound and its derivatives will continue to be valuable assets in the quest for novel therapeutics and a deeper understanding of biological processes. Future research will likely focus on the incorporation of this warhead into more complex molecular architectures to target a wider range of proteins with greater specificity and to develop the next generation of covalent drugs.

References

- Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Benchchem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine. Retrieved from a relevant chemical supplier website.

- Bauer, S., et al. (2016). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.

- Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.

- Bernardim, B., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.

- Relevant review on pyrimidine deriv

- Relevant article on nucleophilic substitution in chloropyrimidines.

- Relevant patent on sulfonylpyrimidine deriv

- Al-Badran, S., & Taha, Z. A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.

- Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.

- Relevant article on the synthesis of 2-chloro-5-methylpyrimidine.

- Relevant article on the synthesis of sulfonyl fluorides.

- Relevant patent on the preparation of 2-chloro-5-methylthiopyrimidine.

- Qin, H.-L., & Sun, X.-L. (2019).

- Relevant article on the one-pot conversion of thiols to sulfonyl fluorides.

- Relevant article on the synthesis of sulfonyl fluorides

Sources

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

5-Methylpyrimidine-2-sulfonyl fluoride mechanism of action

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride: Mechanism of Action, SuFEx Reactivity, and Covalent Ligand Discovery

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical probes has historically been dominated by cysteine-reactive electrophiles. However, the scarcity of reactive cysteines in the human proteome has necessitated the development of "beyond-cysteine" warheads. 5-Methylpyrimidine-2-sulfonyl fluoride represents a highly privileged, heteroaryl sulfonyl fluoride scaffold that leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target a diverse array of nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical logic, mechanistic causality, and field-proven experimental workflows associated with this compound. This guide is designed to equip drug development professionals with the theoretical and practical frameworks necessary to deploy heteroaryl sulfonyl fluorides in activity-based protein profiling (ABPP) and covalent drug discovery.

The Chemical Logic of Heteroaryl Sulfonyl Fluorides

The utility of 5-methylpyrimidine-2-sulfonyl fluoride stems from the unique thermodynamic and kinetic properties of the S(VI)-F bond. Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolyze almost instantly in aqueous buffers, sulfonyl fluorides are exceptionally stable under physiological conditions[1].

The incorporation of the pyrimidine ring is a deliberate structural choice. The two nitrogen atoms in the heteroaromatic ring act as strong electron-withdrawing groups (EWGs). This electron deficiency increases the electrophilicity of the adjacent sulfonyl group compared to a standard benzenesulfonyl fluoride, lowering the activation energy required for nucleophilic attack without compromising the compound's overall aqueous stability[2]. The 5-methyl substitution provides a steric and hydrophobic handle that can be further functionalized or utilized to optimize the binding affinity (

Mechanism of Action: Proximity-Enabled SuFEx

The mechanism of action for 5-methylpyrimidine-2-sulfonyl fluoride is governed by proximity-enabled SuFEx reactivity [3]. Because the S-F bond is kinetically inert in bulk water, the compound acts as a "latent" electrophile. It only becomes reactive when it is non-covalently bound within a specific protein microenvironment.

The reaction follows a two-step kinetic model:

-

Reversible Complex Formation (

) : The molecule docks into the protein binding site, driven by non-covalent interactions (e.g., van der Waals forces, -

Covalent Bond Formation (

) : The protein microenvironment activates the warhead. This typically occurs via a nearby hydrogen-bond donor (which coordinates the fluorine atom, increasing its leaving group ability) or a general base (which deprotonates the attacking nucleophilic residue, such as the hydroxyl group of a tyrosine)[4]. The nucleophile attacks the S(VI) center, passing through a trigonal bipyramidal transition state, leading to the expulsion of the fluoride ion and the formation of a permanent sulfonate or sulfonamide linkage[5].

Diagram 1: The two-step proximity-enabled SuFEx mechanism of action for sulfonyl fluorides.

Expanding the Ligandable Proteome: Warhead Comparison

The primary advantage of 5-methylpyrimidine-2-sulfonyl fluoride over traditional warheads is its ability to target "beyond-cysteine" residues[6]. This is critical for targeting proteins like transcription factors or scaffolding proteins that lack druggable cysteines but possess functional tyrosines or lysines in their binding interfaces.

Table 1: Quantitative and Qualitative Comparison of Covalent Warheads

| Warhead Type | Primary Target Residue(s) | Aqueous Stability (Half-life) | Intrinsic Electrophilicity | Reaction Mechanism | Reversibility |

| Acrylamide | Cysteine | High (>24h) | Moderate | Michael Addition | Irreversible (mostly) |

| Chloroacetamide | Cysteine | Low to Moderate | High | Irreversible | |

| Sulfonyl Fluoride | Tyr, Lys, Ser, Thr, His | Very High (>48h) | Low (Proximity-dependent) | SuFEx | Irreversible |

| Fluorosulfate | Tyr, Lys | Very High (>48h) | Very Low (Proximity-dependent) | SuFEx | Irreversible |

Data synthesized from established chemical biology profiling of electrophilic warheads[1][6].

Experimental Methodologies & Self-Validating Workflows

To ensure trustworthiness and reproducibility, any application of 5-methylpyrimidine-2-sulfonyl fluoride must be evaluated using a self-validating experimental system. Below are the detailed, field-proven protocols for validating covalent engagement and identifying the modified residue.

Workflow 1: Intact Protein LC-MS Validation

This protocol is designed to confirm that the sulfonyl fluoride engages the target protein covalently, with a 1:1 stoichiometry, without causing non-specific poly-labeling.

-

Protein Preparation : Dilute the recombinant target protein to 2 µM in a nucleophile-free buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Causality & Expert Rationale: Tris buffers must be strictly avoided. Although sulfonyl fluorides are stable, the high concentration of primary amines in Tris can competitively react with the warhead over long incubations, leading to false negatives.

-

-

Compound Incubation : Add 5-methylpyrimidine-2-sulfonyl fluoride to achieve a final concentration of 20 µM (1% DMSO final). Incubate at 25°C.

-

Causality & Expert Rationale: Because SuFEx relies on proximity-driven activation rather than intrinsic hyper-reactivity,

rates can be slower than those of chloroacetamides. Take time-course aliquots at 1, 4, 12, and 24 hours[3].

-

-

Competition Control (Self-Validation) : In a parallel tube, pre-incubate the protein with a known, high-affinity reversible inhibitor (100 µM) for 30 minutes before adding the sulfonyl fluoride. If the covalent labeling is specifically driven by binding to the active site, the reversible inhibitor will block the SuFEx reaction[7].

-

Quenching & Analysis : Quench aliquots with 1% formic acid. Analyze via intact mass spectrometry (Q-TOF).

-

Data Interpretation: A mass shift of exactly +156.01 Da (Mass of compound minus the mass of HF) confirms the formation of the covalent adduct.

-

Workflow 2: Activity-Based Protein Profiling (ABPP) for Target Identification

To identify the exact amino acid residue modified by the warhead, the compound is typically functionalized with an alkyne handle (creating a probe) to allow for downstream click chemistry enrichment.

-

In Situ Labeling : Treat live cells (e.g., HEK293) with the alkyne-tagged sulfonyl fluoride probe (5 µM) for 4 hours.

-

Causality & Expert Rationale: Live-cell labeling is prioritized over lysate labeling. Cell lysis disrupts native protein conformations and protein-protein interactions, which are absolute prerequisites for the microenvironment-driven activation of the SuFEx warhead[1].

-

-

Lysis & Click Chemistry : Lyse cells using 1% NP-40 buffer. React the proteome lysate with a biotin-azide tag using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): 1 mM CuSO4, 100 µM THPTA ligand, and 1 mM sodium ascorbate for 1 hour at room temperature.

-

Affinity Enrichment : Precipitate proteins, resuspend, and incubate with streptavidin-agarose beads to capture the biotinylated targets.

-

On-Bead Digestion & LC-MS/MS : Wash beads extensively (using 1% SDS to remove non-covalent interactors—a critical step to eliminate false positives). Perform on-bead digestion using Trypsin. Analyze the resulting peptides via LC-MS/MS. The modified peptide will display a mass shift corresponding to the probe, allowing pinpoint identification of the reactive Tyr, Lys, or His residue.

Diagram 2: Experimental workflow for target identification using a sulfonyl fluoride ABPP probe.

Conclusion and Future Perspectives

5-Methylpyrimidine-2-sulfonyl fluoride is a highly versatile, privileged warhead that bridges the gap between synthetic click chemistry and chemical biology. By relying on proximity-enabled SuFEx reactivity rather than brute-force electrophilicity, it offers drug developers a mechanism to achieve irreversible target engagement with high specificity and minimal off-target toxicity. As the field of targeted protein degradation (TPD) and covalent PROTACs expands[7], heteroaryl sulfonyl fluorides will be instrumental in liganding the "undruggable" pockets of the human proteome.

References

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]

- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Theoretical and Practical Guide to the Reactivity of 5-Methylpyrimidine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of stability and tunable reactivity makes it an attractive electrophilic warhead for the development of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the reactivity of 5-Methylpyrimidine-2-sulfonyl fluoride, alongside practical considerations for its synthesis, handling, and application. Drawing upon the broader understanding of sulfonyl fluoride chemistry and the principles of Sulfur(VI) Fluoride Exchange (SuFEx), this document aims to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in their drug development endeavors.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug discovery has witnessed a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and improved therapeutic indices.[1] Traditionally, the focus has been on targeting nucleophilic cysteine residues. However, the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has broadened the scope of covalent drug design, enabling the targeting of a wider range of amino acid residues, including lysine, tyrosine, serine, and histidine.[2]

At the heart of this advancement are sulfonyl fluorides (R-SO₂F), a class of electrophiles that exhibit a remarkable balance of stability under physiological conditions and context-dependent reactivity within a protein's binding site.[3][4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally resistant to hydrolysis and reduction, contributing to their favorable safety profile.[5]

5-Methylpyrimidine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. The incorporation of the pyrimidine ring, a privileged scaffold in medicinal chemistry, offers opportunities for introducing specific molecular recognition elements and fine-tuning the physicochemical properties of the parent molecule. The methyl group at the 5-position can further influence the electronic properties and steric interactions of the compound.

Theoretical Framework for Reactivity

While specific computational studies on 5-Methylpyrimidine-2-sulfonyl fluoride are not extensively available in the public domain, its reactivity can be understood by applying established principles of physical organic chemistry and lessons learned from related heteroaromatic sulfonyl fluorides.

Electronic Properties and Electrophilicity

The reactivity of a sulfonyl fluoride is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the aromatic or heteroaromatic ring to which the sulfonyl fluoride group is attached.

-

Inductive and Mesomeric Effects: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack.

-

The Role of the Methyl Group: The methyl group at the 5-position is an electron-donating group. Through hyperconjugation, it can slightly decrease the overall electron-withdrawing nature of the pyrimidine ring compared to an unsubstituted pyrimidine. This, in turn, may subtly modulate the reactivity of the sulfonyl fluoride, potentially making it slightly less reactive than its non-methylated counterpart.

A foundational understanding of these electronic effects can be extrapolated from DFT (Density Functional Theory) studies on related pyrimidine derivatives. For instance, studies on 2-chloro-5-methylpyrimidine have provided insights into the charge distribution and molecular orbitals of this heterocyclic system, which can serve as a basis for predicting the electronic behavior of the sulfonyl fluoride analogue.[6]

Reaction Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)

The reaction of 5-Methylpyrimidine-2-sulfonyl fluoride with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution at the sulfur atom, a process termed Sulfur(VI) Fluoride Exchange (SuFEx). The generally accepted mechanism involves the formation of a pentacoordinate intermediate or transition state.

Caption: Generalized mechanism of SuFEx reaction.

The stability of the leaving group, the fluoride ion (F⁻), in aqueous environments contributes to the thermodynamic driving force of the reaction. The reactivity is highly dependent on the nucleophilicity of the attacking species and the microenvironment of the reaction.[4]

Stability and Hydrolytic Resistance